5-Fluoro-6-nitroisoindolin-1-one
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Overview
Description
Preparation Methods
The synthesis of 5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one typically involves the nitration of 5-fluoro-2,3-dihydro-1H-isoindol-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the isoindoline ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
5-fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one: This compound has a hydroxyl group instead of a nitro group, which affects its reactivity and biological activity.
5-fluoro-2,3-dihydro-1H-isoindol-1-one: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
The presence of the nitro group in 5-fluoro-6-nitro-2,3-dihydro-1H-isoindol-1-one makes it unique and enhances its potential for various applications .
Properties
IUPAC Name |
5-fluoro-6-nitro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGCLIJGHBFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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